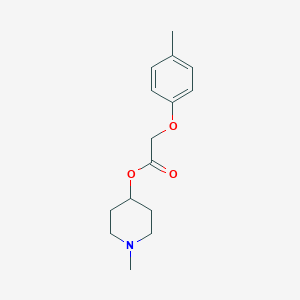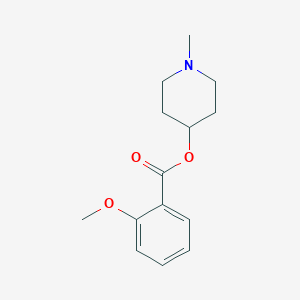
N-(1-adamantyl)-N'-(2,3-dichlorobenzoyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantyl)-N'-(2,3-dichlorobenzoyl)thiourea, commonly referred to as ADBTU, is a synthetic compound that has gained significant attention in the field of chemical research due to its unique properties. ADBTU is a thiourea derivative that is commonly used as a reagent in organic synthesis. Its molecular formula is C18H19Cl2N3OS, and it has a molecular weight of 407.34 g/mol.
Mécanisme D'action
The mechanism of action of ADBTU is not fully understood. However, it is believed that ADBTU acts as a nucleophile, reacting with electrophilic compounds to form stable adducts. This property makes ADBTU useful in various chemical reactions.
Biochemical and Physiological Effects:
ADBTU has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ADBTU is its versatility as a reagent in organic synthesis. It is also relatively easy to synthesize and is commercially available. However, ADBTU has some limitations in laboratory experiments. For example, it is sensitive to moisture and air, which can affect its stability and reactivity. In addition, ADBTU is not compatible with all types of chemical reactions and may not be suitable for certain applications.
Orientations Futures
There are several potential future directions for research involving ADBTU. One area of interest is the development of new synthetic methods using ADBTU as a reagent. Another area of research is the use of ADBTU in the synthesis of new drugs and pharmaceuticals. Additionally, further studies on the biochemical and physiological effects of ADBTU may provide new insights into its potential applications in medicine and other fields.
Méthodes De Synthèse
ADBTU can be synthesized through a series of chemical reactions. The most commonly used method involves the reaction of 1-adamantylamine with 2,3-dichlorobenzoyl isothiocyanate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate compound, which is then converted into ADBTU through further reaction with a base.
Applications De Recherche Scientifique
ADBTU has been widely used in scientific research as a reagent in organic synthesis. It is commonly used as a coupling agent for the synthesis of peptides and other biomolecules. ADBTU has also been used as a catalyst in various chemical reactions, including the synthesis of heterocyclic compounds. In addition, ADBTU has been used in the development of new drugs and pharmaceuticals.
Propriétés
Formule moléculaire |
C18H20Cl2N2OS |
|---|---|
Poids moléculaire |
383.3 g/mol |
Nom IUPAC |
N-(1-adamantylcarbamothioyl)-2,3-dichlorobenzamide |
InChI |
InChI=1S/C18H20Cl2N2OS/c19-14-3-1-2-13(15(14)20)16(23)21-17(24)22-18-7-10-4-11(8-18)6-12(5-10)9-18/h1-3,10-12H,4-9H2,(H2,21,22,23,24) |
Clé InChI |
JXAHMWUFRAGQCP-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=S)NC(=O)C4=C(C(=CC=C4)Cl)Cl |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)NC(=S)NC(=O)C4=C(C(=CC=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(diethylamino)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B294849.png)
![1-[Benzyl(methyl)amino]propan-2-yl (4-chlorophenoxy)acetate](/img/structure/B294850.png)

![2-phenoxy-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294854.png)
![N-[2-(4-morpholinyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B294856.png)


![4-ethoxy-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294863.png)






